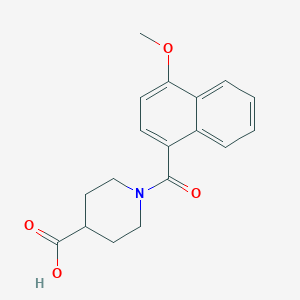

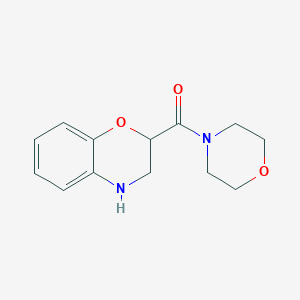

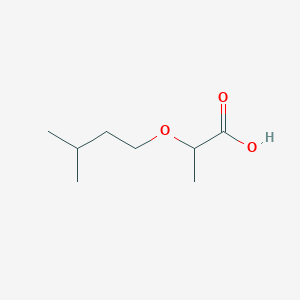

![molecular formula C8H7ClN2O B3388531 (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 878466-60-5](/img/structure/B3388531.png)

(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol

概要

説明

“(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of compounds similar to “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of new chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment .Molecular Structure Analysis

The InChI code for “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” is 1S/C8H7ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-4,12H,5H2 .Physical And Chemical Properties Analysis

“(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” is a powder that is stored at room temperature . The optical band gaps of new chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been estimated at 2.61 and 2.41 eV based on their electronic absorption spectra .科学的研究の応用

Fluorescent Molecular Rotors

A study by Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) starting with 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. These FMRs exhibit significant emission intensity enhancement in viscous environments, making them potential candidates for viscosity sensing applications in biological and material sciences Jadhav & Sekar, 2017.

Phosphorescent Color Switching

Li and Yong (2019) reported on novel positional isomers of (2-chloroimidazo[1,2-a]pyridin-3-yl)methanones that demonstrate reversible phosphorescent color switching upon exposure to acid-base vapor stimuli. This finding opens up possibilities for the development of dynamic functional materials in sensor and display technologies Li & Yong, 2019.

Magnetic Properties and Crystal Structure

A study conducted by Yong, Zhang, and She (2013) explored the structural and magnetic properties of hydrochloride crystals derived from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, highlighting the relationship between crystal stacking structures and magnetic behaviors. This research contributes to the understanding of molecular magnetism and material science Yong, Zhang, & She, 2013.

Coordination Polymers and Photoluminescent Properties

Yin, Li, Yan, and Yong (2021) utilized a new ligand, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid, to construct various dimensional coordination polymers. These structures exhibit diverse photoluminescent and magnetic properties, suggesting their potential in optoelectronic and magnetic applications Yin, Li, Yan, & Yong, 2021.

Synthetic Methodologies

Schwerkoske, Masquelin, Perun, and Hulme (2005) introduced a novel one-step synthesis for an array of 3-aminoimidazo[1,2-a]pyridines. This method represents a significant advancement in the synthesis of imidazo[1,2-a]pyridine derivatives, offering a more efficient pathway for the preparation of these compounds Schwerkoske, Masquelin, Perun, & Hulme, 2005.

Safety and Hazards

The safety information for “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions for the study of “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” and similar compounds could involve their use in optoelectronics . The optical and electrochemical properties of these compounds can be changed via the introduction of various functional groups into the 1-azaindolizine fragment, as well as by the extension of the π-conjugated system of the chromophore . These structural variations affect the quantum yield and the UV-Vis absorption range .

作用機序

Target of Action

Compounds containing the imidazo[1,2-a]pyridine fragment are known to have a broad spectrum of biological and pharmacological activity .

Mode of Action

It’s known that the compound’s interaction with its targets can be influenced by the introduction of various functional groups into the 1-azaindolizine fragment .

Biochemical Pathways

Compounds containing the imidazo[1,2-a]pyridine fragment are known to affect various biochemical pathways due to their broad spectrum of biological and pharmacological activity .

Action Environment

It’s known that the optical and electrochemical properties of a compound can be changed via introduction of various functional groups into the 1-azaindolizine fragment .

特性

IUPAC Name |

(2-chloroimidazo[1,2-a]pyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDSODDUAWUGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)

![3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3388519.png)